Enhanced Lipophilicity for CNS Penetration vs. Non-Fluorinated Analogs
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde demonstrates a significantly higher calculated LogP (1.3079) compared to its non-fluorinated counterpart, pyrimidine-2-carbaldehyde, which has a LogP of approximately 0.0 . This 1.3-unit increase in LogP, driven by the electron-withdrawing and lipophilic trifluoromethyl group, translates to a predicted increase in blood-brain barrier permeability, a critical parameter for CNS-targeted drug discovery .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.3079 (calculated) |
| Comparator Or Baseline | Pyrimidine-2-carbaldehyde (non-fluorinated analog): LogP ≈ 0.0 |
| Quantified Difference | +1.3 LogP units (estimated) |
| Conditions | Calculated partition coefficient (LogP) using standard algorithms. |
Why This Matters
For CNS-targeted programs, a LogP in the 1-3 range is often optimal for passive diffusion across the blood-brain barrier, making this compound a more suitable starting point than its non-fluorinated analog.
